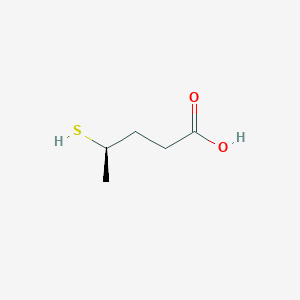
1-(5-クロロ-2-メトキシフェニル)-3-((3-ヒドロキシテトラヒドロフラン-3-イル)メチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a chlorinated aromatic ring, a methoxy group, and a urea linkage, which could contribute to its unique chemical properties.
科学的研究の応用
1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Study of its effects on biological systems, including enzyme inhibition or receptor binding.
Materials Science: Use as a building block for the synthesis of advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate: This step involves the chlorination of a suitable aromatic precursor, such as 2-methoxyphenol, using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Introduction of the Urea Linkage: The chlorinated intermediate is then reacted with an isocyanate derivative to form the urea linkage. Common reagents for this step include phenyl isocyanate or methyl isocyanate.
Attachment of the Tetrahydrofuran Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The urea linkage can be reduced to form an amine derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
作用機序
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Similar structure but lacks the tetrahydrofuran moiety.
1-(5-Chloro-2-methoxyphenyl)-3-methylurea: Similar structure but lacks the tetrahydrofuran moiety and has a methyl group instead.
Uniqueness
1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is unique due to the presence of the tetrahydrofuran ring, which may impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-19-11-3-2-9(14)6-10(11)16-12(17)15-7-13(18)4-5-20-8-13/h2-3,6,18H,4-5,7-8H2,1H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBPIRCXOLNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCOC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)


![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)



![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2356387.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-benzyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2356395.png)
